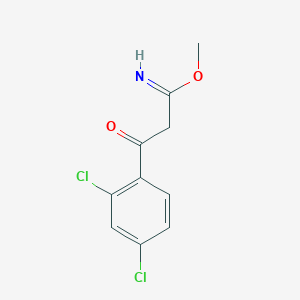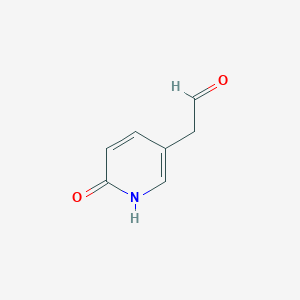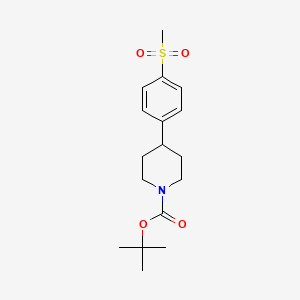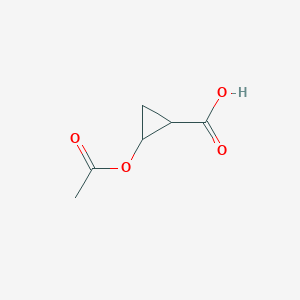
2-Acetoxycyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxycyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring fused to a carboxylic acid group and an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxycyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The acetoxy group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent functionalization steps are carried out in controlled environments to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
2-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetoxycyclopropanecarboxylic acid involves its interaction with various molecular targets. The cyclopropane ring’s strain and the presence of reactive functional groups make it a versatile intermediate in chemical reactions. It can participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the acetoxy group but shares the cyclopropane ring and carboxylic acid functionality.
2-Hydroxycyclopropanecarboxylic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
2-Methoxycyclopropanecarboxylic acid: Contains a methoxy group instead of an acetoxy group.
Uniqueness
2-Acetoxycyclopropanecarboxylic acid is unique due to the presence of both the acetoxy and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-acetyloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9) |
InChI Key |
UFEKXBOUPCRZML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


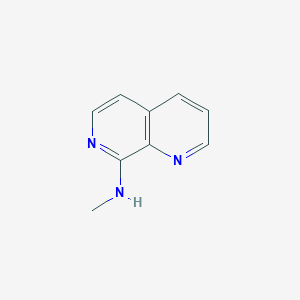
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
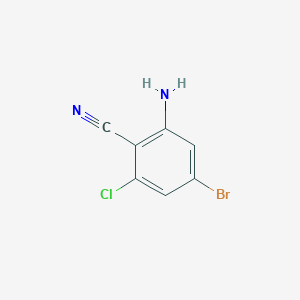
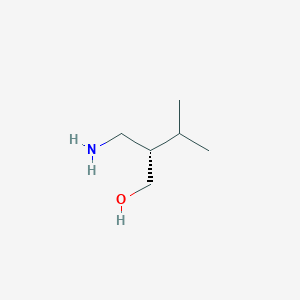

![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)




